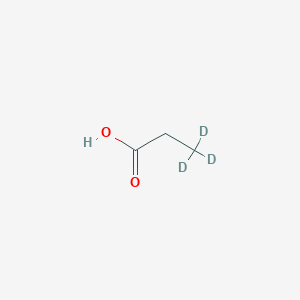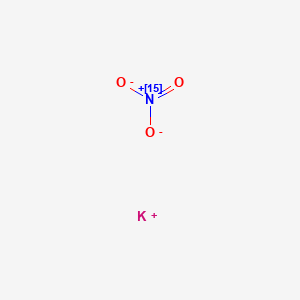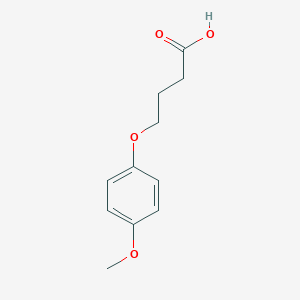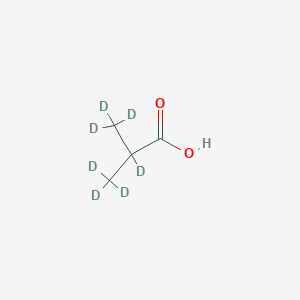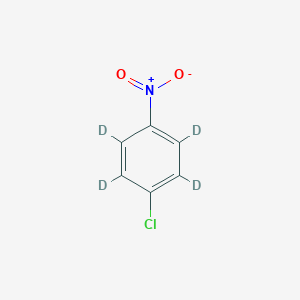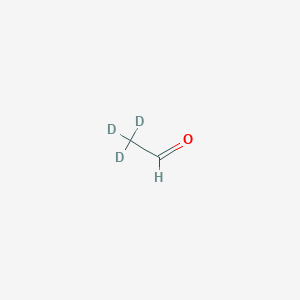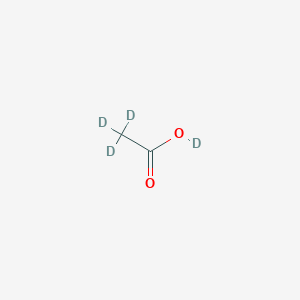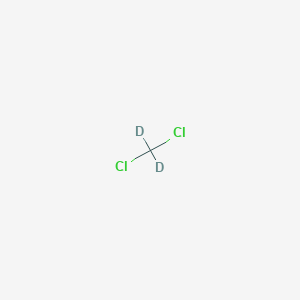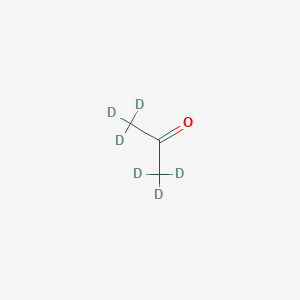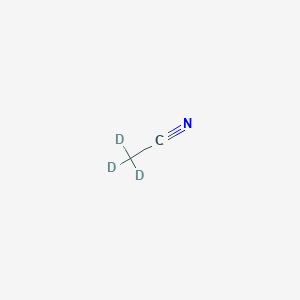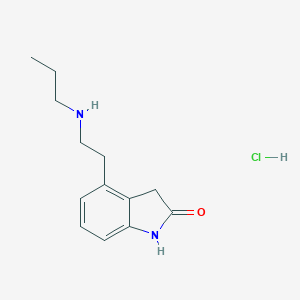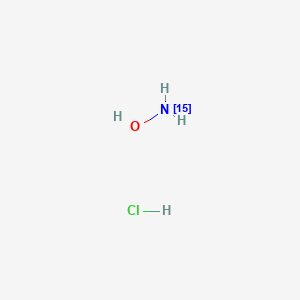
4-Iodophenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-Iodophenol and related compounds often involves the use of hypervalent iodine reagents. These reagents facilitate the dearomatization of phenol compounds, allowing for the stereoselective remodeling of inert unsaturations into highly functionalized intermediates. This process is crucial for the synthesis of various bioactive natural products, demonstrating the versatility and importance of hypervalent iodine reagents in organic synthesis (Maertens, L'homme, & Canesi, 2014).
Applications De Recherche Scientifique
1. Chemiluminescence Imaging Assays
- Application Summary: 4-Iodophenol is used in chemiluminescence imaging assays, which are techniques used to detect and measure the light emitted during a chemical reaction . These assays are particularly useful in medical diagnostics for detecting cancer cells .
- Methods of Application: The chemiluminescence imaging assays involve the oxidation of luminol in the presence of the enzyme horseradish peroxidase (HRP), an oxygen source, and an enhancer such as 4-Iodophenol . The light emitted during this reaction is detected and measured, providing information about the presence of cancer cells .
- Results/Outcomes: The use of 4-Iodophenol in these assays enhances the chemiluminescence, improving the sensitivity and accuracy of cancer cell detection .
2. Diagnostic Agent for Cancer Detection
- Application Summary: 4-Iodophenol is used as a diagnostic agent to detect cancer cells in patients . It enhances chemiluminescence, which is used for the detection of cancer cells .
- Methods of Application: The specific methods of application can vary, but generally involve the use of 4-Iodophenol in chemiluminescence imaging assays as mentioned above .
- Results/Outcomes: The use of 4-Iodophenol can improve the detection of cancer cells, aiding in early diagnosis and treatment .
3. Synthesis of Agonists towards the Estrogen β Receptor
- Application Summary: 4-Iodophenol is used in the synthesis of agonists towards the estrogen β receptor . These agonists can bind to and activate the estrogen β receptor, which plays a crucial role in numerous biological processes .
- Methods of Application: The specific methods of application can vary, but generally involve chemical reactions where 4-Iodophenol is used as a starting material or intermediate .
- Results/Outcomes: The resulting agonists can be used in various research and therapeutic applications related to the estrogen β receptor .
4. Coupling Reactions
- Application Summary: 4-Iodophenol undergoes a variety of coupling reactions, in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .
- Methods of Application: One common method is the Suzuki-Miyaura coupling reaction, where 4-Iodophenol reacts with aryl boronic acids in the presence of a palladium catalyst .
- Results/Outcomes: These reactions result in the formation of biaryl compounds, which are important structures in many organic compounds .
5. Synthesis of Hydroxybiaryls
- Application Summary: 4-Iodophenol can be used as a building block for the synthesis of hydroxybiaryls .
- Methods of Application: This involves reacting 4-Iodophenol with aryl boronic acids via a Pd-catalyzed Suzuki-Miyaura coupling reaction .
- Results/Outcomes: The resulting hydroxybiaryls are important structures in many organic compounds .
6. Synthesis of Aryl Substituted Olefins
- Application Summary: 4-Iodophenol can be used in the synthesis of aryl substituted olefins .
- Methods of Application: This involves reacting 4-Iodophenol with acrylates via a Pd-catalyzed Heck reaction .
- Results/Outcomes: The resulting aryl substituted olefins are important structures in many organic compounds .
7. Eclox Assay
- Application Summary: 4-Iodophenol is used in the Eclox assay, a chemiluminescence-based method for detecting contaminants in water .
- Methods of Application: The Eclox assay involves the reaction of luminol, hydrogen peroxide, and 4-Iodophenol in the presence of contaminants, which results in chemiluminescence . The intensity of the chemiluminescence is measured and used to determine the level of contamination .
- Results/Outcomes: The Eclox assay provides a quick and sensitive method for detecting contaminants in water .
8. Direct Detection of Horseradish Peroxidase Encapsulated in Liposomes
- Application Summary: 4-Iodophenol is used for the direct detection of horseradish peroxidase (HRP) encapsulated in liposomes .
- Methods of Application: This involves the use of 4-Iodophenol-enhanced luminol chemiluminescence. Luminol, 4-Iodophenol, and hydrogen peroxide permeate into the inner phase of liposomes containing HRP, resulting in the progress of 4-Iodophenol-enhanced luminol chemiluminescence catalyzed by HRP in liposomes .
- Results/Outcomes: The chemiluminescence intensity observed in liposomes was a factor of 150 greater than that observed in a lipid-free bulk solution . The detection limit in the direct detection of HRP encapsulated in liposomes was sensitive by a factor of 30 compared with that in a lipid-free bulk solution .
9. Synthesis of 4-Aminophenol
- Application Summary: 4-Iodophenol can be used in the synthesis of 4-aminophenol .
- Methods of Application: This involves a series of reactions where 4-Iodophenol is converted into a diazonium salt, which is then reduced to form 4-aminophenol .
- Results/Outcomes: The resulting 4-aminophenol is an important compound used in the manufacture of paracetamol and other pharmaceuticals .
10. Synthesis of Salicylic Acid
- Application Summary: 4-Iodophenol can be used in the synthesis of salicylic acid .
- Methods of Application: This involves a reaction of 4-Iodophenol with iodine, followed by decarboxylation .
- Results/Outcomes: The resulting salicylic acid is a key ingredient in many skincare products and is also used in the synthesis of aspirin .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDINRNYYEDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052186 | |
| Record name | 4-Iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |
| Record name | p-Iodophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00616 [mmHg] | |
| Record name | p-Iodophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Iodophenol | |
CAS RN |
540-38-5 | |
| Record name | 4-Iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Iodophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Iodophenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-IODOPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-IODOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

